7-METHYL-3-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL
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Overview
Description
7-METHYL-3-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL is a complex heterocyclic compound that features a quinoline core substituted with a thiophene and oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-3-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-METHYL-3-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline derivatives with altered functional groups .
Scientific Research Applications
7-METHYL-3-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It finds applications in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 7-METHYL-3-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are a subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and thiophene-containing molecules. Examples are:
- 7-METHYL-3-[5-(THIOPHEN-2-YL)-1,2,4-TRIAZOL-3-YL]QUINOLIN-2-OL
- 7-METHYL-3-[5-(THIOPHEN-2-YL)-1,2,4-THIADIAZOL-3-YL]QUINOLIN-2-OL .
Uniqueness
What sets 7-METHYL-3-[5-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL apart is its unique combination of a quinoline core with both thiophene and oxadiazole moieties. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-methyl-3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c1-9-4-5-10-8-11(15(20)17-12(10)7-9)14-18-16(21-19-14)13-3-2-6-22-13/h2-8H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONBBDHVWCCDBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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